

# Technical Guide: Spectral Characterization of Pinocembrin-7-O- $\beta$ -D-glucoside

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## Compound of Interest

Compound Name: Pinocembrin-7-O-D-glucoside

Cat. No.: B8087144

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## Executive Summary

Pinocembrin-7-O- $\beta$ -D-glucoside (PCBG) is the 7-O-glucosyl derivative of pinocembrin (5,7-dihydroxyflavanone).[1] It is a critical bioactive marker found in medicinal plants such as *Penthorum chinense* Pursh and *Viscum articulatum*. In drug development, PCBG is investigated for its hepatoprotective, antifungal, and antioxidant properties.

Precise spectral identification (NMR, MS) is required to distinguish PCBG from its aglycone and other glycosidic isomers (e.g., galactosides or 5-O-glucosides). This guide provides validated spectral data, fragmentation logic, and isolation protocols to ensure rigorous identification.

## Chemical Identity

Property	Detail
IUPAC Name	(2S)-5-hydroxy-2-phenyl-7-[[ <small>(2S,3R,4S,5S,6R)</small> -3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Common Name	Pinocembrin-7-O-β-D-glucoside; Pinocembroside
CAS Number	75829-43-5
Molecular Formula	C <sub>21</sub> H <sub>22</sub> O <sub>9</sub>
Molecular Weight	418.39 g/mol
Aglycone	Pinocembrin (5,7-Dihydroxyflavanone)
Sugar Moiety	D-Glucose (attached at C-7)

## Mass Spectrometry (MS) Analysis

Mass spectrometry is the primary method for rapid identification. PCBG exhibits a characteristic fragmentation pattern dominated by the loss of the hexose moiety and subsequent Retro-Diels-Alder (RDA) cleavage of the flavanone skeleton.

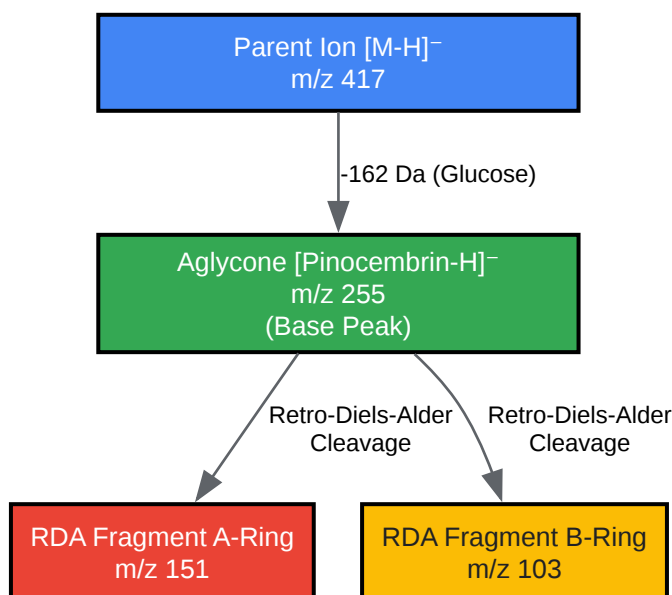
## Ionization & Fragmentation Data

- Ionization Mode: Electrospray Ionization (ESI), Negative Mode  $[M-H]^-$  is preferred for sensitivity.
- Parent Ion:  
  
417.1  $[M-H]^-$
- Key Daughter Ions:
  - 255.0  $[Y_0]^-$ : Base peak resulting from the neutral loss of the glucose moiety (162 Da). This confirms the O-glycosidic linkage.
  - 213: Loss of ketene (C<sub>2</sub>H<sub>2</sub>O) from the aglycone.

- 151 ( ): RDA fragment containing the A-ring.
- 103 ( ): RDA fragment containing the B-ring (styrene fragment).

## Fragmentation Pathway Diagram

The following diagram illustrates the collision-induced dissociation (CID) pathway used to validate the structure.



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Figure 1: Proposed ESI-MS/MS fragmentation pathway of Pinocembrin-7-O-glucoside in negative ion mode.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR offers definitive structural proof. The glycosylation at C-7 causes specific chemical shift changes (glycosylation shift) compared to the aglycone: the C-7 signal shifts upfield slightly, while the ortho protons (H-6, H-8) and carbons (C-6, C-8) shift downfield.

### **<sup>1</sup>H NMR Data (400/500 MHz, DMSO-d<sub>6</sub>)**

The spectrum is characterized by the ABX system of the C-ring (flavanone), the meta-coupled doublets of the A-ring, and the sugar signals.

Position	$\delta$ H (ppm)	Multiplicity	J (Hz)	Assignment Logic
2	5.62	dd	12.5, 3.0	Flavanone C-ring chiral center
3ax	3.28	dd	17.0, 12.5	Axial proton (C-ring)
3eq	2.81	dd	17.0, 3.0	Equatorial proton (C-ring)
6	6.16	d	2.0	A-ring (meta coupling)
8	6.32	d	2.0	A-ring (meta coupling)
2', 6'	7.51	m	-	B-ring (Ortho)
3', 4', 5'	7.40 - 7.45	m	-	B-ring (Meta/Para)
1"	5.06	d	7.5	Anomeric proton ( $\beta$ -configuration)
5-OH	12.05	s	-	Chelated OH (H-bonded to C=O)

## 13C NMR Data (100/125 MHz, DMSO-d<sub>6</sub>)

Position	$\delta C$ (ppm)	Type	Assignment Logic
4	196.9	C=O	Carbonyl
2	78.5	CH	C-ring chiral center
3	42.1	CH <sub>2</sub>	C-ring methylene
5	162.8	C-OH	A-ring (Chelated)
7	165.4	C-O-Glc	Glycosylation site
9	162.5	C-O	Junction carbon
6	96.8	CH	A-ring (shifted downfield vs aglycone)
8	95.6	CH	A-ring (shifted downfield vs aglycone)
10	103.2	C	Junction carbon
1'	138.5	C	B-ring quaternary
2', 6'	126.5	CH	B-ring
3', 5'	128.5	CH	B-ring
4'	128.3	CH	B-ring
1''	99.9	CH	Anomeric Carbon (Glucose)
2''-6''	60.5 - 77.0	CH/CH <sub>2</sub>	Sugar backbone

Note: Chemical shifts may vary by  $\pm 0.2$  ppm depending on concentration and temperature.

## Experimental Isolation Protocol

To obtain high-purity PCBG for spectral analysis, the following isolation workflow is recommended. This protocol is adapted from standard phytochemical extraction of *Penthorum chinense*.

## Workflow Diagram



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Figure 2: Isolation workflow for Pinocembrin-7-O-glucoside from plant matrix.

## Step-by-Step Methodology

- **Extraction:** Pulverize dried aerial parts of *Penthorum chinense* (1 kg). Extract with 70% Ethanol (3 x 5L) under reflux for 2 hours. Filter and concentrate the combined extracts in vacuo to obtain a crude residue.
- **Partitioning:** Suspend the crude residue in water (1L). Partition successively with Petroleum Ether (to remove lipids) and Ethyl Acetate (EtOAc). Collect the EtOAc layer as it concentrates the flavonoids.
- **Chromatography:**
  - **Step A (Silica Gel):** Subject the EtOAc fraction to a silica gel column eluting with a gradient of  $\text{CHCl}_3$ :MeOH (100:1 → 50:1 → 10:1).
  - **Step B (Sephadex LH-20):** Purify the flavonoid-rich sub-fractions using Sephadex LH-20 (eluent: MeOH) to remove chlorophyll and polymeric tannins.
  - **Step C (Polishing):** Final purification via semi-preparative HPLC (C18 column, MeOH/H<sub>2</sub>O gradient) yields Pinocembrin-7-O-glucoside as a white amorphous powder.
- **Validation:** Verify purity using HPLC-DAD (280 nm) before spectral acquisition.

## References

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